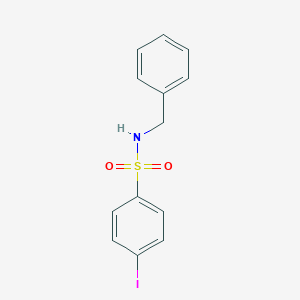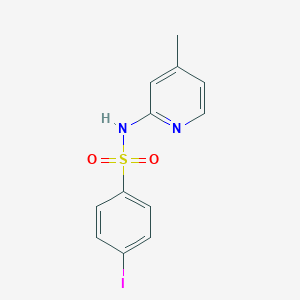
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CC-1065 or KW-1062, and it belongs to a class of compounds known as DNA alkylating agents.
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is based on its ability to alkylate DNA. This means that the compound can bind to DNA molecules and modify their structure, which can lead to cell death. CC-1065 has been shown to be highly selective for cancer cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione are complex and varied. The compound has been shown to have potent anti-tumor activity, but it can also have toxic effects on healthy cells. CC-1065 has been shown to induce DNA damage and cell cycle arrest, which can lead to cell death. The compound can also affect the immune system and cause inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione in lab experiments is its potent anti-tumor activity. This makes it a promising candidate for cancer research. However, the compound can also have toxic effects on healthy cells, which can limit its use in certain experiments. CC-1065 is also highly complex and difficult to synthesize, which can make it challenging to work with in the lab.
Future Directions
There are many potential future directions for research on 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. One promising area of research is the development of new analogs of the compound that are more selective for cancer cells and have fewer toxic effects on healthy cells. Another potential direction is the use of CC-1065 in combination with other cancer treatments to enhance their effectiveness. Finally, more research is needed to better understand the mechanism of action of this compound and its effects on the immune system.
Conclusion
In conclusion, 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex and highly promising compound that has many potential applications in scientific research. The compound has been extensively studied for its anti-tumor activity and its ability to alkylate DNA. However, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for lab experiments. Overall, CC-1065 represents a promising area of research for cancer treatment and other scientific applications.
Synthesis Methods
The synthesis of 9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex process that involves several steps. The first step involves the synthesis of the precursor molecule, which is then converted to the final product through a series of chemical reactions. The synthesis process is highly technical and requires specialized equipment and expertise.
Scientific Research Applications
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. CC-1065 has been shown to have potent anti-tumor activity, and it has been tested in preclinical studies as a potential treatment for various types of cancer.
properties
Product Name |
9-(4-Chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |
|---|---|
Molecular Formula |
C23H26ClNO2 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C23H26ClNO2/c1-22(2)9-15-20(17(26)11-22)19(13-5-7-14(24)8-6-13)21-16(25-15)10-23(3,4)12-18(21)27/h5-8,19,25H,9-12H2,1-4H3 |
InChI Key |
JGLMCEREXQUKPR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)Cl)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)





![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B273551.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)